molecular formula C11H13BrClN B2490929 5-bromo-8-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride CAS No. 2375274-43-2

5-bromo-8-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride

Cat. No.: B2490929
CAS No.: 2375274-43-2
M. Wt: 274.59
InChI Key: BXHHLBWRPLSCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-8-azatricyclo[8110,2,7]dodeca-2,4,6-triene hydrochloride is a complex organic compound with the molecular formula C11H12BrNClH It is known for its unique tricyclic structure, which includes a bromine atom and an azatricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the azatricyclic core: This step involves the cyclization of a suitable precursor to form the azatricyclic framework.

    Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-8-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization and ring-opening reactions: The tricyclic structure can participate in cyclization or ring-opening reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidation states or reduced forms of the compound.

Scientific Research Applications

5-bromo-8-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-8-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the azatricyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[b]azepine hydrochloride
  • 5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-trien-8-one

Uniqueness

5-bromo-8-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride is unique due to its specific tricyclic structure and the presence of a bromine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-9-1-2-10-8-3-7(4-8)6-13-11(10)5-9;/h1-2,5,7-8,13H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHLBWRPLSCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C3=C(C=C(C=C3)Br)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.